2-NBDG

概要

説明

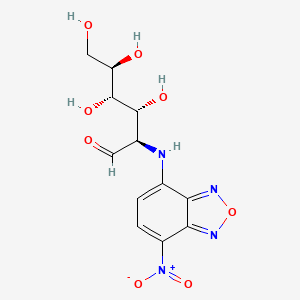

2-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イル)-D-グルコサミンは、一般に2-NBDGとして知られており、蛍光標識されたデオキシグルコースアナログです。主に生細胞や組織におけるグルコース取り込みをモニタリングするために使用されます。 この化合物は、グルコーストレーサーとして作用し、細胞代謝とグルコース輸送メカニズムに関する洞察を提供するため、生物学および医学研究において特に価値があります .

準備方法

合成経路と反応条件

2-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イル)-D-グルコサミンの合成は、通常、次の手順を伴います。

出発物質: 合成は、D-グルコサミンと7-ニトロ-2,1,3-ベンゾオキサジアゾールから始まります。

反応条件: 反応は、グルコース部分の完全性を維持するために、穏やかな条件下で行われます。通常、反応は、D-グルコサミンのアミン基とニトロベンゾオキサジアゾール部分との間のアミド結合の形成を伴います。

工業生産方法

工業的な設定では、2-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イル)-D-グルコサミンの生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

バルク合成: 大量の出発物質が工業用反応器で反応させられます。

最適化: 反応条件は、最大収量と純度のために最適化されます。

精製と品質管理: 高性能液体クロマトグラフィー(HPLC)などの高度な精製技術が採用され、最終製品が厳しい品質基準を満たしていることが保証されます.

化学反応の分析

反応の種類

2-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イル)-D-グルコサミンは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化された誘導体の形成につながります。

還元: 還元反応はニトロ基を変換し、潜在的にアミン基に変換できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや触媒的ハイドロジェネーションなどの還元剤が使用されます。

主な製品

科学研究への応用

2-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イル)-D-グルコサミンは、科学研究において幅広い用途があります。

化学: グルコース輸送と代謝を研究するための蛍光プローブとして使用されます。

生物学: リアルタイムでグルコース取り込みをモニタリングするために、細胞イメージングで使用されます。

医学: 癌研究で、腫瘍細胞のグルコース取り込み率に基づいて腫瘍細胞を検出するために使用されます。

科学的研究の応用

Metabolic Studies

2-NBDG is primarily employed to assess cellular glucose uptake, providing insights into metabolic activity across different cell types.

Key Findings:

- Fluorescent Indicator : this compound acts as a fluorescent marker for glucose uptake, allowing researchers to visualize and quantify glucose metabolism in live cells. Studies have shown it can be used effectively in various mammalian cell types, including adipocytes and cancer cells .

- Mechanistic Insights : Research indicates that this compound uptake can occur independently of known glucose transporters, suggesting alternative pathways for glucose analog entry into cells. This has implications for understanding metabolic regulation in different physiological and pathological contexts .

Cancer Research

The compound has significant applications in oncology, particularly for monitoring glycolytic activity in cancer cells.

Case Studies:

- Breast Cancer : A study demonstrated that this compound uptake correlates with glycolytic changes induced by anticancer therapies. The expression of glucose transporter GLUT1 was found to be critical for this compound uptake in breast cancer cell lines, highlighting its potential as a biomarker for therapeutic response .

- Therapeutic Monitoring : Researchers have utilized this compound to measure glycolysis changes in response to various treatments, including endocrine therapies like tamoxifen. This capability positions this compound as a valuable tool for early drug development and assessing treatment efficacy .

Neurological Applications

In neuroscience, this compound is being explored as a tool for imaging and understanding brain metabolism.

Applications:

- Epilepsy Research : Studies have shown that this compound can serve as a contrast agent for imaging epileptic activity in vivo. Its uptake increases during seizures, indicating heightened metabolic activity in affected brain regions. This characteristic allows for better localization of epileptic foci using optical imaging techniques .

- Plasma Cell Longevity : Research involving plasma cells has linked this compound uptake with cellular longevity, providing insights into metabolic adaptations that support long-lived immune cells .

Methodological Considerations

The application of this compound requires careful consideration of experimental conditions to ensure accurate measurements.

Optimal Conditions:

- Concentration and Timing : Optimal concentrations typically range from 10 µM to 100 µM, with incubation times varying based on cell type and experimental design. For instance, studies have indicated that a concentration of 10 µM is effective for many cell lines while ensuring minimal cytotoxicity .

- Cellular Environment : Factors such as serum concentration and fasting conditions prior to treatment can significantly influence the uptake of this compound, necessitating standardization across experiments .

作用機序

2-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イル)-D-グルコサミンがその効果を発揮するメカニズムには、細胞のグルコーストランスポーターによる取り込みが関与しています。細胞内に入ると、ヘキソキナーゼによってリン酸化され、細胞内に閉じ込められます。 この化合物の蛍光特性により、グルコース取り込みの可視化と定量化が可能になり、細胞代謝に関する貴重な洞察が得られます .

類似の化合物との比較

類似の化合物

2-デオキシ-D-グルコース: 代謝研究で使用される別のグルコースアナログです。

フルオロデオキシグルコース(FDG): 陽電子放出断層撮影(PET)イメージングで使用される放射性標識されたグルコースアナログです。

マンノース-6-リン酸: 細胞代謝に関与する糖リン酸です.

独自性

2-(7-ニトロ-2,1,3-ベンゾオキサジアゾール-4-イル)-D-グルコサミンは、その蛍光特性により、非放射性でリアルタイムのグルコース取り込みモニタリングが可能になるため、ユニークです。 これは、生細胞イメージングやフローサイトメトリーで特に役立ち、放射性標識されたグルコースアナログに比べて、より安全で用途の広い代替手段を提供します .

類似化合物との比較

Similar Compounds

2-Deoxy-D-glucose: Another glucose analog used in metabolic studies.

Fluorodeoxyglucose (FDG): A radiolabeled glucose analog used in positron emission tomography (PET) imaging.

Mannose-6-phosphate: A sugar phosphate involved in cellular metabolism.

Uniqueness

2-(7-Nitro-2,1,3-benzoxadiazol-4-yl)-D-glucosamine is unique due to its fluorescent properties, which allow for non-radioactive, real-time monitoring of glucose uptake. This makes it particularly useful in live-cell imaging and flow cytometry, providing a safer and more versatile alternative to radiolabeled glucose analogs .

生物活性

2-NBDG (2-N-(7-nitrobenz-2-oxa-1,3-diazole-4-yl)-2-deoxy-D-glucose) is a fluorescent glucose analog widely used in biological research to study glucose uptake in various cell types. This compound has garnered significant attention due to its ability to serve as a non-toxic probe for monitoring glucose metabolism, particularly in cancer and other metabolic diseases. This article delves into the biological activity of this compound, highlighting its mechanisms of uptake, metabolic fate, and applications in research.

Mechanisms of Uptake

The uptake of this compound into cells has been shown to occur through both transporter-dependent and transporter-independent mechanisms.

- Transporter-Dependent Mechanisms : Traditionally, it was believed that glucose transporters such as GLUT1 facilitated the uptake of this compound. However, recent studies have indicated that the absence or inhibition of GLUT1 does not significantly affect the uptake of this compound in certain cell types. For instance, research demonstrated that L929 fibroblast cells could bind and accumulate this compound independently of GLUT1 expression, raising questions about its reliability as a proxy for glucose transport .

- Transporter-Independent Mechanisms : Evidence suggests that this compound can enter cells through passive diffusion or alternative pathways that do not rely on glucose transporters. This was highlighted in studies where the uptake of this compound persisted despite pharmacological inhibition of glucose transporters, indicating a more complex interaction with cellular membranes .

Metabolic Fate

Once inside the cell, this compound is phosphorylated to form this compound 6-phosphate. This metabolic conversion is crucial for its retention within the cell and subsequent biological activity. The fate of this compound can be summarized as follows:

- Phosphorylation : Upon entering the cell, this compound is rapidly converted into its phosphorylated form (this compound 6-phosphate) by hexokinase enzymes.

- Decomposition : The phosphorylated derivative can subsequently decompose into non-fluorescent products, which may influence the interpretation of fluorescence-based assays .

- Cellular Impact : The accumulation of this compound and its metabolites can affect various metabolic pathways within cells, including glycolysis and energy production .

Research Applications

Due to its fluorescent properties and ability to mimic glucose uptake, this compound has been employed in various research contexts:

- Cancer Research : In tumor cells, such as MCF-7 breast cancer cells, this compound has been used to assess glucose metabolism and proliferation rates. Studies show that tumor cells exhibit rapid uptake of this compound compared to non-malignant cells, making it a valuable tool for evaluating metabolic activity in cancer .

- Cell Viability Assessments : The compound is also utilized to evaluate cell viability and metabolic activity in different experimental setups. Its fluorescence allows for real-time monitoring of cellular responses to treatments or environmental changes .

- Plant Biology : Recent studies have explored the use of this compound in plant systems, demonstrating its role in tracking glucose-related processes in plant tissues without causing significant morphological alterations .

Case Study 1: Tumor Cell Metabolism

In a study involving MCF-7 breast cancer cells, researchers observed that the addition of D-glucose significantly reduced this compound uptake, confirming competitive inhibition between these two substrates. The rapid uptake kinetics were characterized by fluorescence imaging, revealing insights into tumor metabolism .

Case Study 2: Plasma Cell Longevity

Another study linked the uptake of this compound in plasma cells to their longevity. Long-lived plasma cells exhibited higher levels of this compound uptake compared to short-lived ones, suggesting a correlation between glucose metabolism and cellular lifespan .

Summary Table

| Aspect | Description |

|---|---|

| Chemical Structure | Fluorescent analog of D-glucose |

| Uptake Mechanisms | Transporter-dependent and independent |

| Metabolic Conversion | Converted to this compound 6-phosphate; decomposes into non-fluorescent products |

| Applications | Cancer research, cell viability assays, plant biology |

| Key Findings | Rapid uptake in tumors; potential for assessing metabolic activity |

特性

IUPAC Name |

3,4,5,6-tetrahydroxy-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O8/c17-3-6(11(20)12(21)8(19)4-18)13-5-1-2-7(16(22)23)10-9(5)14-24-15-10/h1-3,6,8,11-13,18-21H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUTFFEUUGHUPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。